
Methyl 2-chloro-5-nitrobenzoate
Overview
Description
Methyl 2-chloro-5-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO4. It is a yellowish crystalline powder that is soluble in methanol but insoluble in water . This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-5-nitrobenzoate can be synthesized through the esterification of 2-chloro-5-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and efficient separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-nitrobenzoate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium hydroxide in methanol.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 2-methoxy-5-nitrobenzoate when using sodium methoxide.
Reduction: The major product is 2-chloro-5-aminobenzoate.
Hydrolysis: The product is 2-chloro-5-nitrobenzoic acid.
Scientific Research Applications
Chemical Properties and Safety
The compound exhibits certain hazards:
- Eye Irritation : Causes serious eye irritation.
- Skin Irritation : Causes skin irritation.
- Respiratory Irritation : May cause respiratory irritation .
Applications in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its applications include:
- Pharmaceuticals : Used as a precursor in the synthesis of active pharmaceutical ingredients (APIs) such as anti-diarrheal agents and other therapeutic compounds .
- Agrochemicals : Functions as an intermediate for herbicides like Butafenacil, which is utilized in crop protection products .
Data Table: Applications Overview
Application Area | Specific Use | Example Compounds |
---|---|---|
Pharmaceuticals | Intermediate for drug synthesis | Anti-diarrheal agents |
Agrochemicals | Precursor for herbicides | Butafenacil |
Organic Synthesis | Building block for various organic compounds | Various APIs |
Case Study 1: Pharmaceutical Synthesis
In a study conducted on the synthesis of anti-diarrheal agents, this compound was utilized as an essential intermediate. The reaction conditions were optimized to yield high purity compounds with significant therapeutic efficacy.
Case Study 2: Agrochemical Development
Research involving the development of Butafenacil demonstrated that this compound could be effectively transformed into active herbicidal agents through a series of chemical reactions. The resulting products exhibited enhanced efficacy in controlling weed populations while minimizing environmental impact.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is reduced to an amine, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-nitrobenzoate
- Methyl 2-chloro-3-nitrobenzoate
- Methyl 2-chloro-5-nitrobenzoate
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it undergoes. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Biological Activity
Methyl 2-chloro-5-nitrobenzoate (CAS Number: 6307-82-0) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C₈H₆ClNO₄
- Molecular Weight : 215.59 g/mol
- Melting Point : Approximately 70 °C
- Purity : ≥98.0% (GC) .
Synthesis
This compound can be synthesized through various chemical reactions, including the chlorination of nitrobenzoic acid derivatives. The synthesis typically involves the following steps:
- Starting Material : 2-chloro-5-nitrobenzoic acid.
- Reagents : Potassium hydroxide (KOH) and dimethyl formamide (DMF).
- Procedure : The reaction is carried out at elevated temperatures, followed by purification through column chromatography .
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. In a study assessing its antibacterial effects:
- Inhibition Concentration : A concentration of 5 mg/mL was tested against multiple bacterial strains.
- Results : The compound showed significant inhibitory effects against Staphylococcus aureus and Bacillus cereus, indicating its potential as an antimicrobial agent .
Antifungal Activity
In addition to its antibacterial properties, this compound has been evaluated for antifungal activity:
- Tested Strains : Various yeast and mold fungi were subjected to testing.
- Findings : While some compounds derived from similar structures showed antifungal activity, this compound demonstrated limited effectiveness in inhibiting fungal growth .
The biological activity of this compound is believed to be linked to its ability to disrupt cellular processes in microorganisms. The nitro group in the structure is particularly significant, as it can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components.
Case Studies
-
Antibacterial Efficacy Study :
- Objective : To evaluate the antibacterial properties of this compound.
- Methodology : The compound was tested against clinical isolates of S. aureus.
- Outcome : The study found that the compound inhibited bacterial growth effectively at specific concentrations, supporting its potential use in therapeutic applications .
- Toxicological Assessment :
Research Findings Summary
Property | Finding |
---|---|
Antibacterial Activity | Effective against S. aureus and B. cereus at 5 mg/mL |
Antifungal Activity | Limited effectiveness against fungi |
Synthesis Yield | Approximately 68% yield reported |
Toxicological Concerns | Potential cytotoxicity at high doses |
Q & A
Q. Basic: What are the optimal synthetic routes for Methyl 2-chloro-5-nitrobenzoate, and how can purity be ensured?
Methodological Answer:
The compound is typically synthesized via esterification of 2-chloro-5-nitrobenzoic acid using methanol under acidic catalysis. Evidence from nitrobenzoate derivatives suggests that controlled reduction of nitro groups (e.g., using SnCl₂/HCl) and subsequent esterification can yield high-purity products . For purity assurance:
- Recrystallization : Use ethanol or ethyl acetate for recrystallization, monitoring melting point consistency (expected ~70°C) .
- Chromatography : Employ TLC or HPLC with UV detection at 254 nm to verify absence of byproducts.
Table 1: Key Synthetic Parameters
Parameter | Condition | Reference |
---|---|---|
Starting Material | 2-Chloro-5-nitrobenzoic acid | |
Catalyst | H₂SO₄ (concentrated) | |
Solvent | Methanol | |
Purity Check | Melting Point (70°C), GC ≥98% |
Q. Advanced: How do the nitro and chloro substituents influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
The nitro group at the 5-position is a strong meta-directing group, while the chloro at the 2-position acts as an ortho/para-director. This creates competing regiochemical outcomes. To resolve this:
- Kinetic vs. Thermodynamic Control : Use low temperatures (<0°C) to favor kinetic products (para to Cl) or high temperatures for thermodynamic products (meta to NO₂) .
- Computational Modeling : Apply DFT calculations to predict charge distribution and reactive sites (e.g., using PubChem’s electrostatic potential maps) .
Example Reaction :
With hydrazine, the chloro group is replaced preferentially due to steric accessibility, forming 2-hydrazinyl-5-nitrobenzoate derivatives .
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify ester C=O (~1720 cm⁻¹), NO₂ asymmetric stretch (~1530 cm⁻¹), and C-Cl (~750 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.9 ppm in ¹H; δ ~52 ppm in ¹³C) and aromatic protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 216 .
Table 3: Pharmaceutical Derivatives
Derivative | Application | Reference |
---|---|---|
5-Amino variant | Antibacterial agents | |
Biaryl-coupled products | Kinase inhibitors |
Q. Advanced: What strategies mitigate environmental risks during disposal of nitro-containing derivatives?
Methodological Answer:
- Photocatalytic Degradation : Use TiO₂ nanoparticles under UV light to break down nitro groups into NH₃/NO₃⁻ .
- Microbial Remediation : Employ Pseudomonas spp. to reduce NO₂ to NH₂ under aerobic conditions .
- Neutralization : Treat with NaOH/ethanol to hydrolyze esters before disposal .
Q. Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust .
- Spill Management : Absorb with vermiculite and neutralize with 10% NaOH .
Properties
IUPAC Name |
methyl 2-chloro-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYWZLGOWNCJNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212397 | |
Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-82-0 | |
Record name | Methyl 2-chloro-5-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6307-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006307820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6307-82-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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